Sporothriolide

Description

Structure

2D Structure

3D Structure

Properties

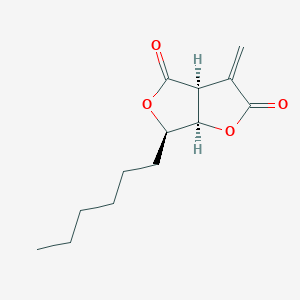

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |

InChI Key |

AENZSPQGLJVLND-VWYCJHECSA-N |

SMILES |

CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |

Canonical SMILES |

CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Sporothriolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of sporothriolide, a potent antifungal metabolite. We delve into the spectroscopic data, experimental protocols, and logical framework that led to the definitive assignment of its molecular structure, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a fungal secondary metabolite belonging to the furofurandione class of natural products. First reported from Hypoxylon monticulosum, it has garnered significant interest due to its notable antifungal properties. The elucidation of its intricate chemical structure was a critical step in understanding its mode of action and enabling further investigation into its therapeutic potential. This guide will detail the key experimental evidence and analytical reasoning that culminated in the structural determination of this promising bioactive compound.

Isolation and Purification

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. The following protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

Experimental Protocol: Fungal Fermentation and Extraction

-

Fungal Strain and Culture Conditions: Cultures of Hypoxylon monticulosum (e.g., strain MUCL 54604) are maintained on a suitable solid medium, such as potato dextrose agar (PDA), and incubated at room temperature. For large-scale production, the fungus is typically grown in liquid fermentation.

-

Extraction: The fungal mycelium and culture broth are extracted exhaustively with an organic solvent, commonly ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning or solid-phase extraction to separate compounds based on their polarity.

-

Chromatographic Purification: The active fractions are further purified by a series of chromatographic methods. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of this compound relied on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of this compound.

Table 1: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 225.0757 | 225.0759 | C₁₁H₁₃O₅ |

| [M+Na]⁺ | 247.0577 | 247.0579 | C₁₁H₁₂NaO₅ |

The high-resolution data provided the unambiguous molecular formula of C₁₁H₁₂O₅, indicating six degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, allowed for the establishment of the planar structure and relative stereochemistry of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 172.5 | - |

| 3 | 78.1 | 5.15, d (5.5) |

| 3a | 49.5 | 3.20, m |

| 4 | 35.8 | 2.15, m; 2.40, m |

| 5 | 29.7 | 1.60, m |

| 6 | 138.9 | - |

| 6a | 82.3 | 4.90, t (8.0) |

| 7 | 125.1 | 6.25, s |

| 8 | 170.1 | - |

| 9 | 121.9 | 5.80, s |

| 1' | 20.5 | 1.10, d (7.0) |

Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and instrument.

The interpretation of these data, particularly the correlations observed in the 2D NMR spectra, allowed for the assembly of the furo[3,4-b]furan-2,6-dione core structure and the placement of the ethylidene side chain.

Experimental and Analytical Workflow

The logical flow of the structure elucidation process is a critical aspect of natural product chemistry. The following diagram illustrates the key stages and their interrelationships.

Sporothriolide: A Fungal Metabolite with Potent Antifungal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sporothriolide is a naturally occurring furofurandione-type fungal metabolite that has garnered significant interest within the scientific community for its pronounced antifungal properties. First isolated from cultures of Hypoxylon monticulosum, this small molecule has demonstrated potent activity against a range of pathogenic yeasts and filamentous fungi.[1] Its unique chemical structure, featuring an α,β-unsaturated lactone, is believed to be crucial for its biological function. This technical guide aims to provide a comprehensive overview of the antifungal activity of this compound, detailing its quantitative efficacy, proposed mechanism of action, and the experimental protocols utilized for its evaluation.

Antifungal Spectrum and Efficacy

This compound exhibits a strong and selective antifungal activity, particularly against yeasts and filamentous fungi, while showing no activity against Gram-positive and Gram-negative bacteria.[1] The antifungal potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of fungal strains.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | DSM 1386 | 12.5 |

| Candida maltosa | DSM 70014 | 12.5 |

| Candida parapsilosis | DSM 5784 | 12.5 |

| Mucor hiemalis | DSM 2656 | 3.1 |

| Pichia anomala | DSM 6766 | 6.3 |

| Rhodotorula glutinis | DSM 10134 | 25 |

| Schizosaccharomyces pombe | DSM 70576 | 6.3 |

| Aspergillus fumigatus | DSM 1187 | 12.5 |

| Aspergillus ochraceus | ATCC 3150 | 12.5 |

| Aspergillus terreus | DSM 1958 | 12.5 |

| Fusarium fujikuroi | DSM 62264 | 25 |

| Paecilomyces variotii | DSM 1961 | 12.5 |

| Penicillium islandicum | DSM 2445 | 12.5 |

| Penicillium notatum | DSM 1184 | 12.5 |

Data sourced from Surup et al., 2014.[1]

Proposed Mechanism of Action

While the precise molecular target of this compound is yet to be fully elucidated, the antifungal activity of α-methylene-γ-butyrolactones is often attributed to their α,β-unsaturated carbonyl group. This functional group can act as a Michael acceptor, readily reacting with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins.[2][3] This covalent modification can lead to the inactivation of essential enzymes, thereby disrupting critical cellular processes and leading to fungal cell death.

A proposed mechanism of action involves the depletion of intracellular thiols, such as glutathione, and the inactivation of key enzymes involved in fungal cell wall integrity and metabolism.

Caption: Proposed mechanism of action for this compound.

Cytotoxicity Profile

A critical aspect of antifungal drug development is ensuring selectivity for the fungal pathogen with minimal toxicity to host cells. This compound has been evaluated for its cytotoxic effects against several human cancer cell lines.

In Vitro Cytotoxicity Data

In a study by Surup et al. (2014), this compound was found to be devoid of cytotoxic effects on the following human cell lines:[1]

-

HCT-116 (human colon carcinoma)

-

CHO-K1 (Chinese hamster ovary)

-

U-2 OS (human bone osteosarcoma)

This lack of cytotoxicity against mammalian cells, coupled with its potent antifungal activity, highlights the potential of this compound as a promising lead compound for the development of new antifungal therapies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[4][5][6][7][8]

-

Preparation of Antifungal Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum to each well of the microtiter plate.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

-

References

- 1. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New antifungal scaffold derived from a natural pharmacophore: synthesis of α-methylene-γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

Cytotoxic properties of Sporothriolide and its derivatives

An In-depth Technical Guide on the Cytotoxic Properties of Sporothriolide and Its Derivatives

Introduction

This compound is a naturally occurring fungal metabolite, a furofurandione-type compound, first isolated from Sporothrix sp.[1] It belongs to a class of α-methylene-γ-butyrolactones. While initial research has predominantly highlighted its potent antifungal and anti-phytopathogenic activities, the cytotoxic potential of this compound and its structurally related derivatives against mammalian cancer cell lines is an area of growing interest for drug development professionals.[2][3] This document provides a comprehensive technical overview of the cytotoxic properties of this compound and its analogues, detailing available quantitative data, experimental methodologies, and associated cellular signaling pathways.

Cytotoxicity Profile of this compound and Related Compounds

Quantitative data on the cytotoxic effects of this compound and its derivatives remain limited. Studies have shown that this compound itself is largely devoid of significant cytotoxicity against several human cancer cell lines. However, related compounds and derivatives have demonstrated varied levels of activity.

A study investigating the bioactivity of this compound found no cytotoxic effects on HCT-116 (human colon carcinoma), CHO-K1 (Chinese hamster ovary), and U-2 OS (human bone osteosarcoma) cell lines.[4] In contrast, other metabolites isolated from fungi of the Xylariaceae family, which also produce this compound, have shown cytotoxic properties.[4] For instance, sporochartines, which are proposed to be Diels-Alder adducts of this compound, have exhibited potent cytotoxicity against HCT-116, PC-3, and MCF-7 human cancer cell lines.[5][6]

| Compound | Cell Line | Assay Type | Result (IC50/EC50) | Reference |

| This compound | HCT-116 (Human Colon Carcinoma) | Not Specified | No cytotoxic effects observed | [4] |

| CHO-K1 (Chinese Hamster Ovary) | Not Specified | No cytotoxic effects observed | [4] | |

| U-2 OS (Human Bone Osteosarcoma) | Not Specified | No cytotoxic effects observed | [4] | |

| R. solani (Fungus) | Mycelial Growth Inhibition | EC50 = 3.04 µg/ml | [1] | |

| Xanthoquinodin B11 | KB 3.1, L929, A549, SK-OV-3, PC-3, A431, MCF-7 | Not Specified | Cytotoxicity observed | [2] |

| Sporochartines | HCT-116, PC-3, MCF-7 | Not Specified | Potent cytotoxicity observed | [5][6] |

Experimental Protocols

The assessment of cytotoxicity is fundamental to determining the therapeutic potential of novel compounds. Below are detailed methodologies for key experiments commonly employed in the evaluation of cytotoxic agents like this compound and its derivatives.

Workflow for In Vitro Cytotoxicity Screening

A typical workflow for assessing the cytotoxic effects of a compound library on cancer cell lines is depicted below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound derivatives) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells.[7][8]

-

Principle: The assay reagent lyses the cells to release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, and the amount of light produced is proportional to the amount of ATP present, which is directly related to the number of viable cells.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay, typically using an opaque-walled 96- or 384-well plate suitable for luminescence.[7][8]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Analysis: Calculate cell viability based on the luminescent signal relative to controls.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the test compound in a 6-well plate.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry. FITC signal is detected in the FL1 channel and PI in the FL2 channel.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Signaling Pathways in Cytotoxicity

The cytotoxic effects of many anti-cancer agents are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors on the cell surface.[9][10] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator pro-caspase-8.[9]

-

Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals are regulated by the Bcl-2 family of proteins, which control the permeabilization of the outer mitochondrial membrane.[10][11] Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria into the cytosol, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[11][12] Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[9]

-

Execution Phase: Both pathways converge on the activation of executioner caspases, primarily caspase-3. Activated caspase-3 then cleaves a multitude of cellular proteins, leading to the dismantling of the cell and the formation of apoptotic bodies.[12]

Conclusion and Future Directions

The available evidence suggests that while this compound itself exhibits potent antifungal activity, its cytotoxicity against human cancer cell lines is limited.[4] However, its derivatives and structurally related compounds, such as sporochartines, have shown promising cytotoxic effects that warrant further investigation.[5]

For researchers and drug development professionals, future work should focus on:

-

Synthesis and Screening: A systematic synthesis of this compound analogues and derivatives is necessary to perform a comprehensive structure-activity relationship (SAR) study. These compounds should be screened against a broader panel of human cancer cell lines.

-

Mechanistic Studies: For any derivatives that exhibit significant cytotoxicity, detailed mechanistic studies should be undertaken. This includes investigating their effects on the cell cycle, their ability to induce apoptosis, and identifying the specific signaling pathways involved.

-

Target Identification: Elucidating the molecular target(s) of active this compound derivatives will be crucial for understanding their mechanism of action and for guiding further drug development efforts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporothriolide and its related compounds have emerged as a promising class of natural products with significant biological activities. This technical guide provides an in-depth exploration of the natural sources of these valuable molecules, focusing on the producing organisms, quantifiable yields, and the biosynthetic pathways responsible for their creation. Detailed experimental protocols for the cultivation of the source organisms, extraction of the target compounds, and their purification and characterization are presented to facilitate further research and development.

Natural Sources of this compound and Related Compounds

The primary producers of this compound and its derivatives are filamentous fungi belonging to the genus Hypomontagnella, previously classified as Hypoxylon. Several species within this genus have been identified as prolific sources.

Producing Organisms

The following fungal species have been documented to produce this compound and related compounds:

These fungi are often found as endophytes or saprophytes on decaying wood in various geographical locations.

Related Compounds

In addition to this compound, cultures of Hypomontagnella species are known to produce a suite of structurally related compounds, including:

-

Sporochartines: These are Diels-Alder adducts of this compound and trienylfuranol A. Their formation can be spontaneous during fermentation and extraction.[1][2]

-

Trienylfuranol A: A polyene that acts as a precursor for the formation of sporochartines.[1][2]

-

Deoxysporothric acid and other derivatives: These represent variations in the this compound scaffold.

Quantitative Data on Production

The production of this compound and its derivatives can vary between different species and even strains of Hypomontagnella. The following table summarizes the reported yields of this compound and sporochartine B from submerged cultures of three different Hypomontagnella species.

| Fungal Species | Compound | Yield (mg/L) | Reference |

| Hypomontagnella monticulosa MUCL 54604 | This compound | ~180-238 | [2] |

| Sporochartine B | ~4-6 | [2] | |

| Hypomontagnella spongiphila CLL 205 | This compound | ~180-238 | [2] |

| Sporochartine B | ~4-6 | [2] | |

| Hypomontagnella submonticulosa DAOMC 242471 | This compound | ~180-238 | [2] |

| Sporochartine B | ~4-6 | [2] |

Biosynthesis of this compound

The biosynthesis of this compound originates from fatty acid and citrate metabolism. The key steps are orchestrated by a dedicated biosynthetic gene cluster (BGC) termed the 'spo' cluster.

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides a compilation of methodologies for the cultivation of Hypomontagnella species, and the extraction, purification, and characterization of this compound.

Fungal Cultivation (Submerged Fermentation)

This protocol is adapted from methodologies described for Hypomontagnella and other secondary metabolite-producing fungi.

4.1.1. Media Preparation

-

YMG Medium:

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

Adjust pH to 6.3 before autoclaving.

-

-

PDB Medium (Potato Dextrose Broth):

-

Commercially available or prepared from potato infusion and dextrose.

-

4.1.2. Inoculation and Incubation

-

Inoculate 250 mL Erlenmeyer flasks containing 100 mL of sterile YMG or PDB medium with a mycelial plug from a fresh agar plate culture of the desired Hypomontagnella species.

-

Incubate the flasks at 22-25 °C on a rotary shaker at 120-150 rpm for 14-21 days.

Extraction of this compound

This protocol describes a general method for the solvent extraction of fungal fermentation broths.

-

Separate the fungal mycelium from the culture broth by vacuum filtration.

-

Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Preparative HPLC

The following provides a general guideline for the purification of this compound from the crude extract.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol in water or acetonitrile in water. A typical starting point would be a linear gradient from 30% to 100% methanol over 30 minutes.

-

Flow Rate: Approximately 2-4 mL/min.

-

Detection: UV detection at 210 nm and 254 nm.

-

Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of this compound by analytical HPLC or TLC.

Characterization of this compound

4.4.1. Analytical HPLC

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

4.4.2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Ionization Mode: Positive or negative ion mode.

-

Analysis: Acquire full scan mass spectra to determine the accurate mass of the molecular ion and compare with the calculated mass for the elemental composition of this compound (C₁₃H₁₈O₄).

4.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR (500 MHz, CDCl₃) δ: 5.96 (s, 1H), 5.51 (s, 1H), 4.70 (d, J = 5.0 Hz, 1H), 3.25 (m, 1H), 3.00 (m, 1H), 2.20-1.90 (m, 2H), 1.60-1.20 (m, 8H), 0.88 (t, J = 7.0 Hz, 3H).

-

¹³C NMR (125 MHz, CDCl₃) δ: 174.5, 170.0, 135.0, 125.0, 85.0, 80.0, 45.0, 40.0, 31.5, 29.0, 28.5, 22.5, 14.0.

(Note: The provided NMR data is a representative example and may vary slightly based on experimental conditions.)

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow from fungal culture to pure compound.

Caption: Workflow for the isolation and identification of this compound.

Conclusion

The fungi of the genus Hypomontagnella represent a rich and reliable source of this compound and a diverse array of related natural products. The information provided in this technical guide, from quantitative production data to detailed experimental protocols and biosynthetic insights, serves as a valuable resource for researchers in natural product chemistry, drug discovery, and biotechnology. Further exploration of these fungal species and their metabolic potential is warranted to uncover novel bioactive compounds and to optimize the production of these promising molecules.

References

- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]

Sporothriolide: A Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporothriolide, a naturally occurring furofurandione, has demonstrated significant antifungal activity against a broad spectrum of fungal pathogens, including both plant and human pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While the precise molecular target remains an active area of investigation, this document summarizes the available quantitative data on its antifungal efficacy, presents detailed experimental protocols for elucidating its mode of action, and explores the leading hypothesis regarding its molecular mechanism. Visual diagrams of a hypothetical signaling pathway and experimental workflows are provided to facilitate comprehension and guide future research efforts.

Introduction

This compound is a fungal secondary metabolite that has garnered interest for its potent and broad-spectrum antifungal properties.[1][2] Initially isolated from Sporothrix sp., it has since been identified in other fungi, including Hypoxylon monticulosum.[1][3] Its chemical structure, belonging to the furofurandione class of compounds, is a key determinant of its biological activity.[3][4] The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the exploration of novel antifungal agents like this compound, which may operate through unique mechanisms of action.[1]

Quantitative Antifungal Activity of this compound

This compound has been shown to be effective against a variety of fungal species. The following table summarizes the available quantitative data on its antifungal activity.

| Fungal Species | Assay Type | Measurement | Value | Reference |

| Candida albicans | Broth microdilution | MIC | 12.5 µg/mL | [1] |

| Aspergillus fumigatus | Broth microdilution | MIC | 25 µg/mL | [1] |

| Cryptococcus neoformans | Broth microdilution | MIC | 6.25 µg/mL | [1] |

| Mucor hiemalis | Broth microdilution | MIC | 12.5 µg/mL | [1] |

| Rhodotorula glutinis | Broth microdilution | MIC | 25 µg/mL | [1] |

| Pichia anomala | Broth microdilution | MIC | 50 µg/mL | [1] |

| Eurotium repens | Agar plate diffusion | Inhibition Zone | Not specified | [2] |

| Magnaporthe oryzae | Spore germination | IC50 | 1.5 µg/mL | [2] |

| Rhizoctonia solani | Mycelial growth | EC50 | 11.6 ± 0.8 µM | [4] |

| Sclerotinia sclerotiorum | Mycelial growth | Not specified | Potent activity | [2] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Mechanism of Action: Current Understanding and Hypotheses

The precise molecular target and the specific signaling pathways disrupted by this compound have not yet been fully elucidated. However, based on its chemical structure and the known mechanisms of related compounds, a primary hypothesis has been formulated.

Hypothetical Mechanism: Alkylation of Sulfhydryl Groups

The leading hypothesis for the mechanism of action of this compound centers on the reactivity of its α,β-unsaturated lactone moiety, specifically the exocyclic double bond (vinylidene group). This functional group is an electrophilic Michael acceptor and is proposed to react with nucleophilic sulfhydryl groups (-SH) present in the cysteine residues of fungal proteins. This covalent modification, a form of alkylation, can lead to the inactivation of essential enzymes and proteins, thereby disrupting critical cellular processes and leading to fungal cell death.

Caption: Hypothetical mechanism of this compound via protein inactivation.

Potential Downstream Effects

The non-specific alkylation of proteins could lead to a multitude of downstream effects, including:

-

Inhibition of Key Enzymes: Enzymes involved in crucial metabolic pathways, such as glycolysis, the Krebs cycle, or ergosterol biosynthesis, could be targeted.

-

Disruption of Cellular Structure: Modification of cytoskeletal proteins could lead to morphological abnormalities and compromise cell integrity.

-

Induction of Oxidative Stress: Inactivation of antioxidant enzymes like glutathione reductase or thioredoxin reductase could lead to an accumulation of reactive oxygen species (ROS).

-

Interference with Signaling Pathways: Proteins involved in signal transduction cascades could be alkylated, leading to dysregulation of cellular processes like growth, differentiation, and stress response.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical disruption of a fungal MAPK signaling pathway.

Experimental Protocols for Mechanism of Action Studies

The following protocols provide a framework for investigating the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Harvest spores or yeast cells and suspend them in sterile saline.

-

Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL using a hemocytometer or spectrophotometer.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well.

-

Include a positive control (fungus without this compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

-

Fungal Viability Assay (CFU Counting)

This assay determines whether this compound is fungicidal or fungistatic.

-

Treatment of Fungal Cells:

-

Expose a fungal suspension to this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Include an untreated control.

-

-

Serial Dilution and Plating:

-

At each time point, take an aliquot from each treatment, perform serial dilutions in sterile saline, and plate onto appropriate agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates until colonies are visible.

-

Count the number of colony-forming units (CFUs) on each plate.

-

-

Data Analysis:

-

Calculate the CFU/mL for each treatment and time point. A significant reduction in CFU/mL compared to the initial inoculum indicates fungicidal activity.

-

Experimental Workflow for Target Identification

The following workflow outlines a general approach to identify the molecular target of this compound.

Caption: A generalized workflow for identifying the molecular target of an antifungal compound.

Conclusion and Future Directions

This compound is a promising antifungal agent with potent activity against a range of fungal pathogens. While its exact mechanism of action is yet to be fully elucidated, the leading hypothesis involves the alkylation of sulfhydryl groups in essential fungal proteins. Future research should focus on validating this hypothesis and identifying the specific protein targets of this compound. The experimental approaches outlined in this guide, including advanced 'omics' technologies, will be instrumental in unraveling the precise molecular details of its antifungal activity. A thorough understanding of its mechanism will be crucial for its potential development as a novel therapeutic agent.

References

- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. banglajol.info [banglajol.info]

- 4. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Sporothriolide Extraction from Fungal Culture Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantification of sporothriolide from fungal culture broth. This compound, a potent antifungal metabolite, is a subject of growing interest in drug discovery and development. These guidelines are designed to assist researchers in establishing robust and efficient laboratory-scale production and isolation of this valuable compound.

Introduction to this compound

This compound is a furofurandione-type fungal secondary metabolite with significant biological activity, particularly as an antifungal agent.[1][2] It is produced by several fungal species, most notably from the genus Hypomontagnella (formerly Hypoxylon) and the endophytic fungus Nodulisporium sp.[1][3][4][5][6] The biosynthesis of this compound follows a unique pathway originating from fatty acid biosynthesis, involving a series of enzymatic reactions catalyzed by fatty acid synthases, citrate synthase, dehydratases, decarboxylases, dioxygenases, and hydrolases.[1][3][7][8] Understanding the production and extraction of this compound is a critical first step for further research into its therapeutic potential.

Fungal Strains and Cultivation

Successful extraction of this compound begins with the proper selection and cultivation of a producing fungal strain.

Recommended Fungal Strains

Several fungal species have been identified as producers of this compound. The selection of a specific strain can significantly impact the final yield.

| Fungal Genus | Species | Reported this compound Production | Reference |

| Hypomontagnella | H. monticulosa | High (approx. 180-238 mg/L) | [1] |

| Hypomontagnella | H. spongiphila | High (approx. 180-238 mg/L) | [1] |

| Hypomontagnella | H. submonticulosa | High (approx. 180-238 mg/L) | [1] |

| Nodulisporium | sp. A21 | Potent antifungal activity observed | [5][6] |

| Sporothrix | sp. | Original producer strain | [2][4] |

Fungal Cultivation Protocol

This protocol outlines the general steps for cultivating this compound-producing fungi in liquid culture. Optimization of these parameters for a specific strain is recommended to maximize yield.

Materials:

-

Pure culture of a this compound-producing fungal strain (e.g., Hypomontagnella monticulosa or Nodulisporium sp.)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB) or Yeast Malt Glucose (YMG) medium

-

Erlenmeyer flasks (appropriate size for culture volume)

-

Sterile water

-

Incubator shaker

Protocol:

-

Activation of Fungal Culture: Inoculate the fungal strain onto a fresh PDA plate from a stock culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

-

Seed Culture Preparation: Aseptically transfer a few agar plugs (approximately 1 cm²) of the mature fungal culture into a flask containing 100 mL of PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

-

Production Culture: Inoculate a larger volume of PDB (e.g., 1 L) with the seed culture (typically a 5-10% v/v inoculation).

-

Incubation: Incubate the production culture at 25-28°C with constant agitation (150 rpm) for 14-21 days.[3][6][9] The optimal incubation time for maximal this compound production should be determined empirically for the specific fungal strain.

-

Monitoring: Visually inspect the culture for growth and signs of contamination daily.

Extraction of this compound

The following protocol details the extraction of this compound from the fungal culture broth using solvent extraction.

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction of this compound from fungal culture.

Detailed Extraction Protocol

Materials:

-

Fungal culture broth

-

Buchner funnel and filter paper or centrifuge

-

Separatory funnel (appropriate size for extraction volume)

-

Ethyl acetate (analytical grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Protocol:

-

Separation of Mycelia: After the incubation period, separate the fungal mycelia from the culture broth by filtration through a Buchner funnel or by centrifugation at 4000 rpm for 15 minutes.[3] The supernatant contains the secreted this compound.

-

Liquid-Liquid Extraction:

-

Transfer the culture supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The upper organic layer (ethyl acetate) will contain the this compound.

-

Carefully drain and collect the lower aqueous layer for re-extraction. Collect the upper ethyl acetate layer in a separate flask.

-

Return the aqueous layer to the separatory funnel and repeat the extraction with an equal volume of fresh ethyl acetate two more times to maximize the recovery of this compound.[3][10]

-

-

Drying the Organic Phase: Combine all the ethyl acetate extracts and add anhydrous sodium sulfate to remove any residual water. Gently swirl the flask and let it stand for 15-20 minutes. The Na₂SO₄ will clump together as it absorbs water.

-

Solvent Evaporation: Decant or filter the dried ethyl acetate extract into a round-bottom flask. Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude this compound extract.

-

Storage: Store the crude extract at -20°C until further purification.

Purification of this compound

The crude extract contains a mixture of metabolites. Column chromatography is a common and effective method for purifying this compound.

Purification Protocol using Silica Gel Column Chromatography

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Hexane, Ethyl Acetate, Methanol (all analytical grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp (254 nm)

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the chromatography column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

-

Drain the excess hexane until the solvent level is just above the top of the silica bed. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low polarity mixture of hexane and ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture (e.g., 9:1, 8:2, 7:3, etc., v/v).[2]

-

Finally, if highly polar compounds are expected, a gradient including methanol can be used.

-

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) in test tubes.

-

TLC Analysis:

-

Monitor the separation by spotting a small amount from each fraction onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure this compound (identified by a single spot with a consistent Rf value).

-

-

Final Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of this compound in the extracts.

HPLC Quantification Protocol

Materials:

-

Purified this compound standard of known concentration

-

Crude or purified extracts

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

HPLC grade solvents: Acetonitrile and Water (with 0.1% formic acid)

-

Syringe filters (0.45 µm)

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Sample Solutions: Dissolve a known weight of the crude or purified extract in a known volume of the mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.[4]

-

Start with a higher percentage of A and gradually increase the percentage of B over the run time. A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at an appropriate wavelength for this compound (this may need to be determined by running a UV scan of the pure compound, but 210-230 nm is a common range for similar compounds).[11]

-

Injection Volume: 10-20 µL

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the peak area and the calibration curve.

-

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving several key enzymatic steps. Understanding this pathway can inform strategies for metabolic engineering to enhance production.

Caption: Biosynthetic pathway of this compound.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. phcogj.com [phcogj.com]

- 7. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OPTIMIZATION OF CULTURAL CONDITIONS AFFECTING GROWTH AND IMPROVED BIOACTIVE METABOLITE PRODUCTION BY A SUBSURFACE ASPERGILLUS STRAIN TSF 146 | Semantic Scholar [semanticscholar.org]

- 10. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogres.com [phcogres.com]

Application Note: Structural Confirmation of Sporothriolide via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporothriolide, a fungal metabolite, has garnered significant interest within the scientific community due to its unique furofuranone core structure and potential biological activities. Accurate structural confirmation is a critical step in the research and development of any natural product-based therapeutic. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the elucidation and verification of complex organic structures like this compound in solution. This application note provides a detailed overview and experimental protocols for the comprehensive NMR spectroscopic analysis of this compound to confirm its chemical structure. The methodologies described herein are fundamental for researchers working on the isolation, characterization, and synthetic verification of this compound and its analogues.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (Template)

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| e.g., H-1 | X.XX | d | X.X | CH |

| e.g., H-3 | Y.YY | dd | Y.Y, Z.Z | CH |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)

| Position | δ (ppm) | Carbon Type |

| e.g., C-1 | XX.X | CH |

| e.g., C-2 | YY.Y | C=O |

| ... | ... | ... |

Table 3: Key 2D NMR Correlations for this compound (Template)

| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |

| e.g., H-1 (X.XX) | H-3 (Y.YY) | C-2, C-4 |

| ... | ... | ... |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the structural analysis of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for natural products.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

Sample Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

Proton (¹H) NMR:

-

Pulse Sequence: Standard single-pulse experiment (e.g., Bruker zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Carbon-13 (¹³C) NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., Bruker zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Pulse Sequence: Standard DEPT-135 pulse sequence.

-

This experiment is crucial for differentiating between CH, CH₂, and CH₃ signals (CH and CH₃ will show positive peaks, while CH₂ will show negative peaks).

-

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin coupling networks (³JHH correlations).

-

Pulse Sequence: Standard gradient-selected COSY (e.g., Bruker cosygpqf).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond proton-carbon correlations (¹JCH).

-

Pulse Sequence: Standard gradient-selected HSQC with adiabatic pulses for uniform excitation (e.g., Bruker hsqcedetgpsisp2.3).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-4 bonds) proton-carbon correlations (²JCH, ³JCH, ⁴JCH). This is critical for connecting different spin systems and identifying quaternary carbons.

-

Pulse Sequence: Standard gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Purpose: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

Pulse Sequence: Standard gradient-selected NOESY (e.g., Bruker noesygpph) or ROESY (e.g., Bruker roesyadph).

-

Visualizations

Experimental Workflow for this compound Structure Elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Hypothetical Biosynthetic Pathway of this compound

Caption: A simplified representation of the proposed biosynthetic pathway of this compound.

Application Notes and Protocols: Determining the Absolute Configuration of Sporothriolide using X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporothriolide, a fungal metabolite first isolated from Sporothrix sp., is a member of the furofurandione class of natural products.[1] It has demonstrated significant biological activity, including potent antifungal and herbicidal effects.[1] The complex three-dimensional structure of this compound, which includes multiple stereocenters, necessitates a reliable method for the unambiguous determination of its absolute configuration. This is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic or agrochemical agent.

Single-crystal X-ray crystallography stands as the most powerful and definitive method for elucidating the absolute configuration of chiral molecules.[2] This technique relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal. By analyzing the subtle differences in the intensities of Friedel pairs of reflections, the true handedness of the molecule can be determined.

These application notes provide a comprehensive overview and detailed protocols for the use of single-crystal X-ray crystallography to determine the absolute configuration of this compound and other similar natural products.

Principle of Absolute Configuration Determination by X-ray Crystallography

The determination of the absolute configuration of a molecule by X-ray diffraction is possible due to the phenomenon of anomalous dispersion.[3][4] When X-rays interact with electrons, a phase shift occurs in the scattered waves. This effect is particularly pronounced when the X-ray energy is near an absorption edge of an atom.

For a non-centrosymmetric crystal, the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel pair, are not equal in the presence of anomalous scattering. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure.

The Flack parameter, x, is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration.[5][6]

-

A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.

-

A Flack parameter close to 1 suggests that the inverted structure is the correct one.

-

A value near 0.5 may indicate a racemic crystal or twinning.

Experimental Workflow

The overall workflow for determining the absolute configuration of this compound via X-ray crystallography is depicted below.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Sporothriolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporothriolide, a fungal secondary metabolite, has demonstrated potent antifungal activity, presenting a promising avenue for the development of new therapeutic agents against pathogenic fungi, including species of the Sporothrix genus.[1][2][3] Sporotrichosis, the disease caused by Sporothrix species, is a subcutaneous infection that can disseminate, particularly in immunocompromised individuals. The emergence of antifungal resistance in Sporothrix species necessitates the exploration of novel compounds like this compound.[4]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of Sporothrix species to this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for filamentous fungi, adapted for a novel investigational compound.

Putative Signaling Pathway of this compound

While the precise mechanism of action for this compound is still under investigation, it is known to be a γ-lactone and alkyl citrate compound derived from oxaloacetate.[3] Compounds in this class can interfere with fundamental cellular processes. A putative signaling pathway involved in its antifungal activity may involve the disruption of fatty acid biosynthesis and citrate metabolism, ultimately leading to cell death.

Caption: Putative signaling pathway of this compound in fungi.

Experimental Protocols

Broth Microdilution Method (Adapted from CLSI M38-A2)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against Sporothrix species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sporothrix isolates (yeast or mycelial phase)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Sterile, flat-bottom 96-well plates

-

Spectrophotometer or microplate reader (optional, for quantitative readings)

-

Incubator (35°C)

-

Sterile saline (0.85%)

-

Vortex mixer

-

Micropipettes and sterile tips

b. Inoculum Preparation:

-

Culture Sporothrix isolates on Potato Dextrose Agar (PDA) at 28°C for 5-7 days to obtain the mycelial form or at 35°C for the yeast form.[5][6]

-

For the mycelial phase, flood the agar surface with sterile saline and gently scrape the surface to release conidia.[7] For the yeast phase, harvest colonies directly.

-

Transfer the suspension to a sterile tube and vortex for 15 seconds.

-

Allow the heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^4 CFU/mL.

c. Plate Preparation and Incubation:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The concentration range should be selected based on preliminary screening (e.g., 0.03 to 16 µg/mL).

-

Add 100 µL of the standardized inoculum to each well containing the diluted this compound.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 72 hours.[8]

d. MIC Determination:

-

Visually read the MIC as the lowest concentration of this compound that causes complete inhibition of growth.[7][9]

-

For azole antifungals, a prominent decrease in turbidity (≥50% inhibition) is often used as the endpoint.[9] A similar approach may be necessary for this compound depending on its mode of action.

Caption: Broth microdilution workflow for this compound.

Disk Diffusion Method (Adapted from Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of fungi to an antimicrobial agent.

a. Materials:

-

This compound-impregnated filter paper disks (concentration to be determined empirically)

-

Mueller-Hinton Agar (MHA) plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sporothrix isolates

-

Sterile swabs

-

Incubator (30°C)

-

Calipers

b. Procedure:

-

Prepare a standardized inoculum of Sporothrix as described for the broth microdilution method.

-

Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[10]

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply the this compound-impregnated disks to the agar surface.[10][11]

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 30°C for 48-72 hours.

c. Interpretation:

-

Measure the diameter of the zone of inhibition around each disk in millimeters.

-

The interpretation of the zone sizes (susceptible, intermediate, or resistant) will need to be established through correlation with MIC data.

Caption: Disk diffusion workflow for this compound.

Data Presentation

The following tables summarize the reported MIC ranges for common antifungal agents against various Sporothrix species. This data serves as a benchmark for evaluating the activity of this compound.

Table 1: MIC Ranges of Common Antifungals against Sporothrix schenckii

| Antifungal Agent | MIC Range (µg/mL) | Reference |

| Amphotericin B | 0.06 - >16 | [5][12] |

| Itraconazole | 0.12 - >8 | [4] |

| Ketoconazole | 0.125 - 2 | [5] |

| Voriconazole | 4.0 - 16 | [5] |

| Terbinafine | 0.03 - 1 | [7] |

Table 2: MIC Ranges of Common Antifungals against Sporothrix brasiliensis

| Antifungal Agent | MIC Range (µg/mL) | Reference |

| Amphotericin B | 0.12 - 4 | [13] |

| Itraconazole | 0.03 - 2 | [13] |

| Posaconazole | 0.12 - 2 | [13] |

| Voriconazole | 0.25 - 32 | [13] |

| Terbinafine | 0.015 - 0.12 | [13] |

Table 3: MIC Ranges of Common Antifungals against other Sporothrix Species

| Species | Antifungal Agent | MIC Range (µg/mL) | Reference |

| S. globosa | Amphotericin B | 0.25 - 8 | [13] |

| Itraconazole | 0.12 - 4 | [13] | |

| S. mexicana | Terbinafine | 0.12 - 0.5 | [14] |

| Ketoconazole | 2 - 4 | [14] |

Conclusion

The provided protocols offer a standardized framework for assessing the in vitro efficacy of this compound against clinically relevant Sporothrix species. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is crucial for the preclinical evaluation of this novel antifungal compound. Further studies will be required to establish quality control ranges and clinical breakpoints for this compound.

References

- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal resistance on Sporothrix species: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Susceptibility of Sporothrix schenckii to Six Antifungal Agents Determined Using Three Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Multicenter, International Study of MIC/MEC Distributions for Definition of Epidemiological Cutoff Values for Sporothrix Species Identified by Molecular Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antifungal Susceptibilities of Five Species of Sporothrix - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Sporothriolide Cytotoxicity using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporothriolide, a natural fungal metabolite, has garnered interest within the scientific community for its diverse biological activities. As with many novel bioactive compounds, a thorough evaluation of its cytotoxic potential is a critical first step in the drug discovery and development process. Cytotoxicity assays are indispensable tools for determining the concentration at which a substance exhibits toxicity to cells, providing essential data for assessing its therapeutic index and potential as a pharmacological agent. This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and MTS.

Cell viability assays, such as MTT and MTS, are based on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity. These assays are widely used due to their reliability, sensitivity, and suitability for high-throughput screening.

While this compound has demonstrated significant antifungal properties, its effects on mammalian cells are still under investigation. Preliminary studies have shown varied cytotoxic effects depending on the cell line, underscoring the importance of comprehensive testing across a panel of relevant cell types. These application notes will guide researchers in designing and executing robust experiments to characterize the cytotoxic profile of this compound.

Data Presentation

A critical aspect of cytotoxicity testing is the clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a substance that reduces cell viability by 50%. Due to the limited publicly available data on the specific IC50 values of this compound against a wide range of human cancer cell lines, the following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Template)

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |

| HCT-116 | Colorectal Carcinoma | Data to be determined | Data to be determined | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |

| Other |

Researchers should perform dose-response experiments and calculate IC50 values using appropriate software.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and reliable results. The following sections provide step-by-step methodologies for the MTT and MTS assays, adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[1]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Adherent or suspension cells of interest

-

96-well flat-bottom plates

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

For suspension cells, seed cells at a density of 20,000-50,000 cells/well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) must be included.

-

After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound. For suspension cells, add the compound directly to the wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Addition:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the supernatant.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

The MTS assay is a more recent and convenient alternative to the MTT assay. The resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[4]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Combined MTS/PES solution (commercially available or prepared by dissolving MTS at 2 mg/mL and PES at 0.21 mg/mL in DPBS, pH 6.0-6.5)[1][4]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

-

Adherent or suspension cells of interest

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as described for the MTT assay.

-

-

Compound Treatment:

-

Follow the same procedure as described for the MTT assay.

-

-

MTS Reagent Addition:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Visualizations

To aid in the conceptual understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the MTS cell viability assay.

While the precise signaling pathways of this compound-induced cytotoxicity are yet to be fully elucidated, natural products often induce cell death through apoptosis (programmed cell death) or by causing cell cycle arrest. The following diagram illustrates a generalized overview of these potential mechanisms.

Caption: Putative signaling pathways of this compound.

Disclaimer: The signaling pathways depicted are generalized and require experimental validation to confirm their specific involvement in this compound-induced cytotoxicity. Further research, including western blotting for key apoptotic and cell cycle proteins, flow cytometry for cell cycle analysis, and annexin V staining for apoptosis, is necessary to elucidate the precise mechanism of action.

References

- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Synthesis and preliminary evaluation of the anti-cancer activity on A549 lung cancer cells of a series of unsaturated disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for In Vivo Studies of Sporothriolide in Animal Models of Fungal Infection

For Researchers, Scientists, and Drug Development Professionals